3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide
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Overview
Description
The compound “3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as pyrido[2,3-d]pyrimidines , which are fused heterocyclic systems with a wide range of biological activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrido[2,3-d]pyrimidines can generally be synthesized from 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, these precursors, acylated with carboxylic anhydrides or acid chlorides, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Synthesis and Biological Evaluation
- A study focused on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, showing potential antidepressant and nootropic agents. This research highlights the significance of pyridine derivatives in developing CNS active agents, suggesting similar potential for pyrido[2,3-d]pyrimidin derivatives in neurological applications (Asha B. Thomas et al., 2016).
Anticancer and Antimicrobial Activities
Discovery of a novel kinesin spindle protein (KSP) inhibitor, demonstrating excellent biochemical potency and pharmaceutical properties suitable for cancer treatment. This underscores the therapeutic potential of pyrido[2,3-d]pyrimidin derivatives in oncology (M. Theoclitou et al., 2011).
Synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives explored for their antioxidant activity, further pointing to the versatility of pyrimidine derivatives in pharmaceutical research, including potential for developing treatments for oxidative stress-related diseases (Y Kotaiah et al., 2012).
Antimicrobial and Anticancer Evaluation
- Synthesis and characterization, along with antimicrobial and anticancer evaluation of pyrimidines clubbed with thiazolidinone, presented promising results against microbial strains and HeLa Cervical cancer cell Line, indicating the compound's potential in antimicrobial and anticancer therapies (M. Verma & P. Verma, 2022).
Design and Synthesis for Anti-HIV and Antibacterial Activities
- A study on the design and synthesis of novel derivatives for anti-HIV, antibacterial activities, and their analysis through graph theoretical analysis, insilico modeling, and prediction of toxicity, showcasing the compound's potential in addressing HIV and bacterial infections (B. Narendhar et al., 2020).
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential biological activities. Pyrido[2,3-d]pyrimidines are a rapidly growing area of organic synthesis due to their wide range of biological activity , and this compound could potentially contribute to this field.
properties
IUPAC Name |
3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4/c1-13-11-15(8-9-19(13)27(30)31)21(28)25-16-5-3-6-17(12-16)26-14(2)24-20-18(22(26)29)7-4-10-23-20/h3-12H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIUKEFBXUHQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide |
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